molecular formula C21H23N3O B5588545 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine

2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No. B5588545
M. Wt: 333.4 g/mol
InChI Key: UMYJGXFLXAFFDI-UHFFFAOYSA-N
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Description

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse chemical and pharmacological properties, making them a focus in medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been a subject of interest. Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformations (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, Zhang et al. (2016) described a palladium-catalyzed cascade reaction to synthesize imidazo[1,2-a]pyridine hybrids (Zhang et al., 2016). Lei et al. (2016) discussed a copper-catalyzed selective cross coupling, highlighting the versatility of these compounds in reactions (Lei et al., 2016).

Physical Properties Analysis

Physical properties of imidazo[1,2-a]pyridine derivatives are closely tied to their molecular structures. The research by Kubba and Al-Joborry (2020) on the corrosion inhibition properties of these derivatives demonstrates their physical characteristics in different media (Kubba & Al-Joborry, 2020).

Chemical Properties Analysis

The chemical properties of these compounds vary based on their substituents and reaction conditions. Cao et al. (2016) explored the activation of Csp2-H and Csp3-H bonds, providing insight into the chemical behavior of these molecules (Cao et al., 2016).

Scientific Research Applications

Synthesis Techniques : Imidazo[1,2-a]pyridine derivatives, including compounds like 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine, are synthesized using various techniques. A notable method involves the direct oxidation of the methyl group in precursor compounds without the need for preliminary protection of the amino group, leading to efficient synthesis of desired derivatives (Lifshits, Ostapchuk, & Brel, 2015).

Corrosion Inhibition : Research has explored the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals in saline environments. These compounds have shown effectiveness in protecting carbon steel surfaces from corrosion, indicating their potential application in material science and engineering (Kubba & Al-Joborry, 2020).

Anthelmintic Potential : Certain isomeric imidazo[1,2-a]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic activity. Although not as potent as some leading compounds, these derivatives contribute to the understanding of structural activity relationships within this class of compounds (Bochis et al., 1981).

Cancer Research : Selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. These compounds have demonstrated the ability to inhibit cell proliferation, cause DNA cleavage, and induce apoptosis in cancer cells, making them promising candidates for further research in oncology (Almeida et al., 2018).

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-16-14-24-15-19(9-10-20(24)22-16)21(25)23-12-5-8-18(11-13-23)17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,18H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJGXFLXAFFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine

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